molecular formula C7H8Cl2N2S B13104338 4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine

4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine

Cat. No.: B13104338
M. Wt: 223.12 g/mol
InChI Key: OTJNGWSCGTTXQV-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and methylthio groups in the structure of this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine typically involves the chlorination of 5-ethyl-2-(methylthio)pyrimidine. The reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield of the product. The purification steps are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the methylthio group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under mild to moderate conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atoms.

    Oxidation: Sulfoxides or sulfones of the original compound.

    Reduction: Dechlorinated or demethylated derivatives of the compound.

Scientific Research Applications

4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • 2,4-Dichloro-6-methylpyrimidine

Uniqueness

4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine is unique due to the presence of both ethyl and methylthio groups, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C7H8Cl2N2S

Molecular Weight

223.12 g/mol

IUPAC Name

4,6-dichloro-5-ethyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C7H8Cl2N2S/c1-3-4-5(8)10-7(12-2)11-6(4)9/h3H2,1-2H3

InChI Key

OTJNGWSCGTTXQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1Cl)SC)Cl

Origin of Product

United States

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